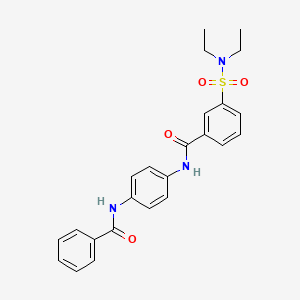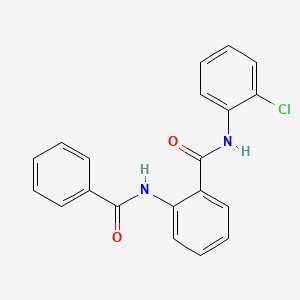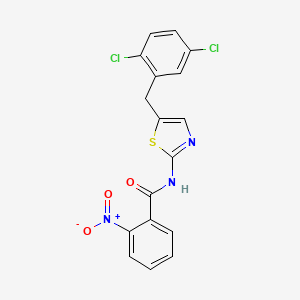![molecular formula C20H17ClN2O2S B3458345 (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide](/img/structure/B3458345.png)
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide
Descripción general
Descripción
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.
Coupling with Methoxyphenyl Group: The final step involves coupling the thiazole derivative with a methoxyphenyl group through a condensation reaction, typically using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide
- (2E)-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide
Uniqueness
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and potency compared to its analogs, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-25-16-9-6-14(7-10-16)8-11-19(24)23-20-22-13-17(26-20)12-15-4-2-3-5-18(15)21/h2-11,13H,12H2,1H3,(H,22,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLREWWXSBJNCT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine](/img/structure/B3458262.png)
![2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458268.png)
![2-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458276.png)

![4-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3458293.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3458302.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3458303.png)
![N-[4-(3-bromophenyl)-3-cyano-6-(2-methylpropyl)pyridin-2-yl]acetamide](/img/structure/B3458320.png)
![dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate](/img/structure/B3458325.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)-2-propenamide](/img/structure/B3458342.png)
![3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458350.png)
